molecular formula C13H9NO B160198 2-Amino-9-fluorenone CAS No. 3096-57-9

2-Amino-9-fluorenone

Cat. No.: B160198
CAS No.: 3096-57-9
M. Wt: 195.22 g/mol
InChI Key: SJODITPGMMSNRF-UHFFFAOYSA-N
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Description

2-Amino-9-fluorenone: is an organic compound with the molecular formula C13H9NO and a molecular weight of 195.22 g/mol . It is characterized by a dark red-brown crystalline appearance . This compound is a derivative of fluorenone, where an amino group is substituted at the second position of the fluorenone structure. It is known for its applications in various fields, including pharmaceuticals and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions:

The preparation of 2-Amino-9-fluorenone typically involves the following steps:

Industrial Production Methods:

Industrial production methods for this compound are similar to the laboratory synthesis but are optimized for larger scales. These methods often involve continuous flow reactors and automated systems to ensure consistent product quality and yield.

Chemical Reactions Analysis

Types of Reactions:

  • Oxidation

    • 2-Amino-9-fluorenone can undergo oxidation reactions, typically using oxidizing agents such as potassium permanganate or chromium trioxide.
    • Products: Oxidized derivatives of this compound.

  • Reduction

    • Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
    • Products: Reduced forms of this compound.

  • Substitution

    • The amino group in this compound can participate in nucleophilic substitution reactions.
    • Reagents: Halogenated compounds, alkylating agents.

      Products: Substituted derivatives of this compound.

Common Reagents and Conditions:

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Solvents: Acetic acid, water, organic solvents like ethanol or methanol.

Mechanism of Action

The mechanism of action of 2-Amino-9-fluorenone involves its interaction with molecular targets through various pathways:

Comparison with Similar Compounds

Similar Compounds

  • 1-Amino-9-fluorenone
  • 2-Nitro-9-fluorenone
  • 4-Amino-9-fluorenone
  • 2,7-Diaminofluorene
  • 2-Aminoanthracene
  • 2-Aminofluorene
  • 4,4′-(9-Fluorenylidene)dianiline
  • 2,6-Diaminoanthraquinone
  • 2,7-Dibromo-9-fluorenone .

Uniqueness

Properties

IUPAC Name

2-aminofluoren-9-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9NO/c14-8-5-6-10-9-3-1-2-4-11(9)13(15)12(10)7-8/h1-7H,14H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SJODITPGMMSNRF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C3=C(C2=O)C=C(C=C3)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30184943
Record name 9H-Fluoren-9-one, 2-amino- (9CI)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30184943
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

195.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

27.9 [ug/mL] (The mean of the results at pH 7.4)
Record name SID47195911
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

3096-57-9
Record name 2-Amino-9H-fluoren-9-one
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=3096-57-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Aminofluorenone
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003096579
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3096-57-9
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=12368
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 9H-Fluoren-9-one, 2-amino- (9CI)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30184943
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-aminofluoren-9-one
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.019.496
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Record name 2-AMINOFLUORENONE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/GZ78W0R94U
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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